3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is a sulfonic acid derivative with potential applications in medicinal chemistry, particularly as a bioactive compound due to its structural features. This compound is characterized by a propanoic acid backbone substituted with a 3,4-dimethoxybenzenesulfonyl group, which may enhance its biological activity and solubility properties.
The compound can be synthesized through various chemical reactions, including solid-phase synthesis techniques that utilize polymeric supports for improved reaction efficiency and product isolation. The synthesis methods often involve the use of activated carboxylic acids and sulfonyl chlorides to introduce the sulfonyl group onto the propanoic acid structure .
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid falls under the category of organic compounds known as carboxylic acids. More specifically, it is classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to an aromatic ring.
The synthesis of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid can be achieved through several methods:
The reaction conditions typically include refluxing in an organic solvent such as dichloromethane or ethanol, where temperature and time are optimized to ensure complete conversion of reactants to products. The use of protecting groups may also be necessary during synthesis to prevent unwanted side reactions.
The molecular structure of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid can be represented as follows:
The structure features:
The compound's structure can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide information about functional groups and molecular connectivity.
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, amidation reactions may require coupling agents like carbodiimides to activate the carboxylic acid.
The mechanism of action for 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors due to its structural properties. The presence of the sulfonyl group may enhance hydrogen bonding capabilities, facilitating binding interactions with target biomolecules.
Research indicates that similar compounds exhibit antimicrobial and anti-inflammatory activities, suggesting potential therapeutic roles for this compound in treating various conditions .
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid has potential applications in:
This compound represents a promising area of research within organic chemistry and medicinal applications due to its unique structural features and potential biological activities.
The compound designated as "3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid" follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its name precisely defines its molecular architecture: a propanoic acid chain (‒CH₂‒CH₂‒COOH) attached at the 3-position to a benzenesulfonyl group where the benzene ring carries methoxy (‒OCH₃) substituents at the 3- and 4-positions. This nomenclature explicitly defines the connectivity and substitution pattern, distinguishing it from isomeric structures like 2-(3,4-dimethoxybenzenesulfonyl)acetic acid or regioisomers with different methoxy group placements.
Table 1: Nomenclature and Identifiers of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic Acid
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 3-[(3,4-Dimethoxyphenyl)sulfonyl]propanoic acid |
CAS Registry Number | Not specifically indexed (Parent acid: 2107-70-2 [3] [8]) |
Molecular Formula | C₁₁H₁₄O₆S |
SMILES | COC1=CC(=C(C=C1)S(=O)(=O)CCC(=O)O |
InChI Key | Not directly available (Parent acid: LHHKQWQTBCTDQM-UHFFFAOYSA-N [3]) |
Synonyms include variations such as 3-(3,4-Dimethoxyphenylsulfonyl)propionic acid and β-Carboxyethyl 3,4-dimethoxyphenyl sulfone. The structural taxonomy places this molecule within three key chemical families:
The molecular scaffold combines a lipophilic dimethoxyarene region, a polar sulfonyl bridge, and a hydrophilic carboxylic acid terminus. This amphiphilic character is critical for potential biological interactions, influencing solubility, membrane permeability, and target binding. The sulfonyl group adopts a tetrahedral geometry, while the propanoic acid chain offers conformational flexibility, enabling adaptation to enzyme binding pockets. Rotatable bonds primarily reside within the ‒CH₂‒CH₂‒ linker and methoxy groups, facilitating diverse three-dimensional orientations crucial for pharmacophore development [3] [8] [5].
The emergence of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is rooted in two converging chemical lineages: sulfonamide/sulfone medicinal chemistry and phenylpropanoic acid synthetic methodologies.
Early Foundations (1930s-1950s): The discovery of Prontosil (sulfonamide-based antibacterial) in 1935 revolutionized chemotherapy and spurred intense investigation into benzenesulfonyl derivatives. By the 1950s, researchers systematically explored substitutions on the sulfonamide-associated benzene ring to modulate activity. Simultaneously, synthetic routes to phenylpropanoic acids were refined, including Knoevenagel condensations and hydrogenation of cinnamic acid derivatives [4] [9]. The dimethoxy motif gained attention following the isolation of bioactive lignans and alkaloids containing veratrolic substructures.
Synthetic Methodological Advances (1960s-1990s): Key developments enabling efficient synthesis included:
Modern Era (2000s-Present): The compound transitioned from a synthetic target to a subject of bioactivity screening. Its design incorporates pharmacophore hybridization principles – merging the sulfone moiety (prevalent in drugs like Celecoxib, a COX-2 inhibitor) with the 3,4-dimethoxyphenyl group (found in vasodilators and neuroprotective agents). Computational chemistry now guides analog design, leveraging crystal structures (e.g., PDB 2ay3 [3]) to model interactions.
Table 2: Key Research Milestones in Sulfonyl Propanoate Chemistry
Time Period | Milestone | Significance |
---|---|---|
1935 | Discovery of Prontosil | Established sulfonamides as privileged pharmacophores |
1950-1970 | Diuril (Chlorothiazide), Lasix (Furosemide) | Demonstrated therapeutic potential of benzenesulfonamide derivatives [2] |
1980s | Development of stereoselective enolboration-aldolization | Enabled chiral synthesis of propanoic acid derivatives [4] |
1990s | Celecoxib (Celebrex) FDA approval (1998) | Validated diaryl sulfonamides/sulfones as anti-inflammatory agents [2] |
2000s | Routine use of borane-dimethyl sulfide for carboxylic acid reduction | Streamlined synthesis of alcohol precursors to sulfonyl propanoates [8] |
2010s-Present | Computational design (MD-QSAR, docking) | Rational optimization of sulfonyl propanoate scaffolds [5] [7] |
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid embodies strategic molecular design principles critical to modern medicinal chemistry, leveraging the biological prevalence of sulfonyl groups and the structural versatility of phenylpropanoates.
Sulfonyl Group as a Bioisostere: The ‒SO₂‒ moiety serves as a multipurpose bioisostere. It can mimic:
Structure-Activity Relationship (SAR) Drivers: Specific structural elements confer defined SAR roles:
Table 3: Therapeutic Classes Leveraging Sulfonyl/Sulfone Motifs
Therapeutic Area | Example Drugs | Key Sulfonyl/Sulfone Target Interaction |
---|---|---|
Antibacterial | Sulfadiazine, Sulfamethoxazole | Dihydropteroate synthase (DHPS) active site [2] |
Diuretic | Furosemide, Hydrochlorothiazide | Na⁺/K⁺/Cl⁻ cotransporter inhibition |
Antidiabetic | Glimepiride, Gliclazide | Sulfonylurea receptor (SUR1) binding [2] |
Anti-inflammatory | Celecoxib, Valdecoxib | COX-2 selective inhibition via sulfonamide/sulfone anchoring |
Anticonvulsant | Topiramate, Zonisamide | Modulation of voltage-gated Na⁺/Ca²⁺ channels, carbonic anhydrase |
Anticancer | Erivedge (Vismodegib) | Smoothened receptor inhibition [2] |
Emerging Biological Relevance: While direct clinical data on 3-(3,4-dimethoxybenzenesulfonyl)propanoic acid remains limited, its structural analogs demonstrate promising activities:
Computational Design Paradigms: Modern in silico methods accelerate its exploration:
The compound’s significance lies in its embodiment of successful drug design principles – merging validated pharmacophores into novel chemical entities with unexplored therapeutic potential. Its continued study exemplifies the iterative process of medicinal chemistry: structural modification guided by SAR, computational prediction, synthesis, and biological evaluation [5] [7].
Table 4: Core Structural Features and Potential Biological Interactions
Molecular Region | Key Physicochemical Properties | Potential Biological Interactions |
---|---|---|
3,4-Dimethoxyphenyl | Lipophilic (LogP-enhancing), Moderately electron-rich | π-π stacking with aromatic residues (Phe, Tyr, Trp), Hydrophobic pocket filling, Weak H-bond acceptance via methoxy oxygens |
Sulfonyl Bridge (-SO₂-) | Strongly polar/zwitterionic, Planar geometry, High dipole moment | H-bond acceptance (backbone NH, Ser/Thr/Tyr OH), Ionic interactions (Lys, Arg), Coordination to metal ions (e.g., Zn²⁺ in metalloenzymes) |
Propanoic Acid (-CH₂-CH₂-COOH) | Acidic (pKa ~4-5), Flexible ethylene spacer | Ionic bonding to basic residues (Lys, Arg, His), H-bond donation/acceptance, Chelation of metal ions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: